molecular formula C11H17N3O2 B8559608 N-(5-methoxypyrimidin-2-yl)hexanamide CAS No. 1057667-16-9

N-(5-methoxypyrimidin-2-yl)hexanamide

カタログ番号: B8559608
CAS番号: 1057667-16-9
分子量: 223.27 g/mol
InChIキー: ZWBNJFBMNQGACS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Methoxypyrimidin-2-yl)hexanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methoxy group at position 5 and a hexanamide chain at position 2. Its molecular formula is C₁₁H₁₆N₃O₂, with a molecular weight of 222.27 g/mol. The compound’s structure combines a nitrogen-rich aromatic heterocycle (pyrimidine) with a linear aliphatic amide chain, making it a candidate for diverse biological and chemical applications.

特性

CAS番号

1057667-16-9

分子式

C11H17N3O2

分子量

223.27 g/mol

IUPAC名

N-(5-methoxypyrimidin-2-yl)hexanamide

InChI

InChI=1S/C11H17N3O2/c1-3-4-5-6-10(15)14-11-12-7-9(16-2)8-13-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)

InChIキー

ZWBNJFBMNQGACS-UHFFFAOYSA-N

正規SMILES

CCCCCC(=O)NC1=NC=C(C=N1)OC

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

N-(5-Methoxypyridin-2-yl)pivalamide
  • Structure : Pyridine core with a 5-methoxy group and a pivalamide (trimethylacetyl) chain at position 2.
  • Molecular Formula : C₁₁H₁₆N₂O₂.
  • Molecular Weight : 208.26 g/mol .
  • Key Differences :
    • Replaces pyrimidine with pyridine, reducing nitrogen content and aromatic complexity.
    • Uses a bulkier pivalamide group instead of hexanamide, likely decreasing solubility but increasing steric hindrance.
  • Implications : The pyridine analog may exhibit lower binding affinity to nitrogen-dependent targets (e.g., kinases) compared to the pyrimidine-based target compound.
N-(5-Hydroxypyridin-2-yl)pivalamide
  • Structure : Similar to the methoxy analog but with a hydroxyl group at position 3.
  • Molecular Formula : C₁₀H₁₄N₂O₂.
  • Molecular Weight : 194.23 g/mol .

Hexanamide Derivatives with Varied Aromatic Cores

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)
  • Structure : Indole core linked to a hexanamide chain via an ethyl spacer.
  • Reported Activity : Demonstrated promising in vitro anti-parasitic activity against Plasmodium falciparum .
  • Ethyl spacer may alter conformational flexibility compared to the direct pyrimidine-hexanamide linkage.
  • Implications : The indole derivative’s anti-parasitic activity suggests that the target pyrimidine compound could be optimized for similar applications by modifying substituent positioning.
N-{2-Fluoro-5-Nitrophenyl}hexanamide
  • Structure : Benzene ring with fluoro and nitro substituents, linked to hexanamide.
  • Molecular Formula : C₁₂H₁₅FN₂O₃.
  • Molecular Weight : 254.26 g/mol .
  • Key Differences: Strong electron-withdrawing groups (fluoro, nitro) increase reactivity and metabolic instability.
  • Implications : The nitro group may limit therapeutic utility due to toxicity concerns, whereas the methoxy group in the target compound offers better stability.

Complex Pyrimidine Derivatives

Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S)
  • Structure: Highly functionalized pyrimidine with multiple amino and carbamimidoyl groups.
  • Molecular Formula : C₁₃H₂₅N₉O₃.
  • Molecular Weight : 355.40 g/mol .
  • Key Differences: Additional amino groups enhance hydrogen-bonding capacity and solubility. Structural complexity may improve target specificity but complicate synthesis.

Structurally Similar Compounds from Pharmacopeial Sources

Compounds listed in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[...]butanamide) share amide and pyrimidine motifs but incorporate larger, branched chains and stereochemical complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-methoxypyrimidin-2-yl)hexanamide, and how can purity be optimized?

  • Methodology : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 5-methoxypyrimidin-2-amine with hexanoic acid derivatives under anhydrous conditions. Purify via flash chromatography (95:5 CH₂Cl₂/MeOH gradient) to isolate the amide product .
  • Validation : Confirm purity (>95%) via HPLC (C18 column, MeOH/H₂O mobile phase) and ¹H/¹³C NMR (δ 8.3–8.5 ppm for pyrimidine protons; δ 2.3–2.5 ppm for hexanamide methylene groups) .

Q. How can researchers characterize the solubility and stability of N-(5-methoxypyrimidin-2-yl)hexanamide in common solvents?

  • Methodology : Perform shake-flask solubility tests in methanol, DMSO, and PBS (pH 7.4) at 25°C. Monitor stability under UV light and varying temperatures (4°C, -20°C) for 30 days using LC-MS to detect degradation products .
  • Key Data : Expected solubility >50 mg/mL in DMSO; methanol solutions stable for ≤14 days at 4°C .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Protocol :

  • NMR : Assign methoxy protons (δ 3.8–3.9 ppm), pyrimidine C2-NH (δ 10.1 ppm), and hexanamide carbonyl (δ 170–172 ppm) .
  • HRMS : Calculate exact mass (C₁₁H₁₆N₃O₂: 222.1238 g/mol) and compare with observed m/z .

Advanced Research Questions

Q. How does the alkyl chain length in N-(5-methoxypyrimidin-2-yl)hexanamide influence biological activity compared to analogs (e.g., butanamide, tetradecanamide)?

  • Structure-Activity Relationship (SAR) : Intermediate chain lengths (C5–C6) enhance cytotoxicity in hepatoma cells (IC₅₀ ~50 μM) by balancing lipophilicity and membrane permeability. Shorter chains (C4) reduce potency, while longer chains (C14) increase aggregation risks .
  • Experimental Design : Compare cell viability (MTT assay) across analogs at 24/48-hour exposures in HTC cells .

Q. What analytical challenges arise in quantifying trace impurities in N-(5-methoxypyrimidin-2-yl)hexanamide, and how can they be resolved?

  • Challenge : Co-elution of methoxy-pyrimidine byproducts (e.g., sulfoxides or deaminated derivatives) during HPLC .
  • Solution : Use tandem MS/MS (MRM mode) with ion transitions specific to the parent compound (m/z 222 → 123) and impurities (e.g., m/z 207 for demethylated analogs) .

Q. Can this compound serve as a precursor for synthesizing bioactive conjugates (e.g., maleimide derivatives)?

  • Derivatization Protocol : React with N-(3-triethoxysilylpropyl)-6-maleimidohexanamide (TPMH) to introduce thiol-reactive sites. Confirm conjugation via MALDI-TOF or fluorescence quenching assays .
  • Application : Maleimide-functionalized derivatives enable covalent attachment to thiolated biomolecules for drug delivery studies .

Q. What are the potential metabolic degradation pathways of N-(5-methoxypyrimidin-2-yl)hexanamide in vitro?

  • Pathway Analysis : Incubate with liver microsomes (CYP450 enzymes). Major metabolites include hydroxylated hexanamide (m/z +16) and cleaved pyrimidine fragments. Use QTOF-MS for metabolite identification .

Data Contradictions and Recommendations

  • Synthetic Yield Variability : Reports describe 46–60% yields for analogous amide couplings. Optimize stoichiometry (1.5 eq EDC) and reaction time (>24 hours) to improve reproducibility .
  • Biological Activity Discrepancies : Cytotoxicity varies between cell lines (e.g., pancreatic vs. hepatoma cells). Standardize assays using ATP-based viability kits to reduce inter-lab variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。